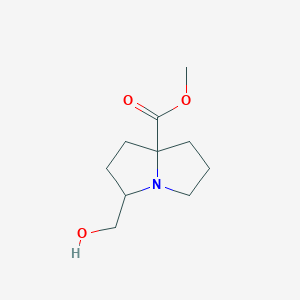![molecular formula C9H11NO3 B8202129 (4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate](/img/structure/B8202129.png)
(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate is a chemical compound with the molecular formula C9H11NO3. It is characterized by a bicyclic structure containing a cyano group and an acetate ester. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate typically involves the reaction of a suitable bicyclic precursor with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Wirkmechanismus
The mechanism of action of (4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may inhibit or activate certain enzymes, bind to receptors, or modulate signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid
- 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
- 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
- (2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate
- 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
Uniqueness
(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate is unique due to its specific bicyclic structure and the presence of both a cyano group and an acetate ester. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Eigenschaften
IUPAC Name |
(4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(11)12-6-9-2-8(3-9,4-10)5-13-9/h2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORSRHFMUZMVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12CC(C1)(CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-([1,1'-Biphenyl]-3-yl)-9'-(4-bromophenyl)-9H,9'H-3,3'-bicarbazole](/img/structure/B8202050.png)
![7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-ol](/img/structure/B8202057.png)


![(R)-6,6'-Diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B8202081.png)
![(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid](/img/structure/B8202088.png)
![7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8202096.png)


![5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B8202125.png)
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-amine))](/img/structure/B8202134.png)

![N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8202149.png)
![tert-Butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B8202153.png)
